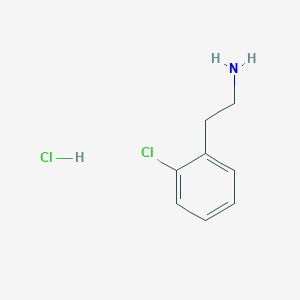

2-Chloro-phenethylamine; hydrochloride

Descripción general

Descripción

2-Phenethylamine is a natural monoamine alkaloid that acts as a neuromodulator in the central nervous system . It stimulates the release of norepinephrine and dopamine and is metabolized by monoamine oxidases as well as other enzymes . The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .

Synthesis Analysis

The 2-phenethylamine motif is synthesized from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The linear formula of 2-Phenethylamine hydrochloride is C6H5CH2CH2NH2 · HCl . Its molecular weight is 157.64 .Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . It is often referred to simply as “phenethylamine”, but that can also be interpreted as 1-phenylethylamine .Physical And Chemical Properties Analysis

2-Phenylethylamine hydrochloride is a white to light yellow powder to crystal . It is soluble in water, alcohol, and ether .Aplicaciones Científicas De Investigación

Drug Analysis and Detection : Phenethylamine designer drugs, including those related to 2-Chloro-phenethylamine, have been analyzed using capillary electrophoresis-fluorescence detection. This method optimizes the separation and detection of these drugs, crucial for forensic and clinical purposes (Tsai et al., 2006).

Health Risks and Legal Perspectives : Research has been conducted on the health risks and legal responses to the use of phenethylamine drugs, particularly in the European Union. This includes examining the substances sold in Dutch smartshops and their potential health impacts (de Boer & Bosman, 2004).

Occupational Health : Studies have explored the occupational allergic contact dermatitis due to chemicals related to 2-Chloro-phenethylamine, highlighting the importance of safety in handling such substances in the workplace (Bruze et al., 1990).

Clinical and Forensic Testing : Phenethylamines have been measured in blood and urine for clinical and forensic purposes, utilizing gas chromatography with hydrogen-flame ionization detection. This underscores its significance in medical and legal investigations (Lebish et al., 1970).

Medicinal Chemistry Applications : Recent updates on the role of 2-phenethylamines in medicinal chemistry have been reviewed, highlighting their presence in key therapeutic targets and their potential in discovering new bioactive compounds (Nieto et al., 2023).

Metabolic and Toxicological Studies : The metabolism and toxicological detection of related phenethylamine designer drugs in rat urine have been investigated, using techniques like gas chromatography/mass spectrometry. This research is vital for understanding the drug's effects and for drug testing purposes (Theobald et al., 2006).

Hydrogen Storage Material : Nitrogen-doped graphene, synthesized using 2-Chloroethylamine hydrochloride, has shown potential as a material for hydrogen storage. This application is significant for energy storage technologies (Ariharan et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXWHSUFNSZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)